Home > Products > Screening Compounds P27106 > G antigen 1 (9-16)
G antigen 1 (9-16) -

G antigen 1 (9-16)

Catalog Number: EVT-243648
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
G antigen 1
Overview

G antigen 1 (9-16) is a peptide derived from the hepatitis B virus, specifically associated with the core protein of the virus. This peptide plays a significant role in immunological responses and is utilized in various diagnostic and therapeutic applications related to hepatitis B virus infections. The G antigen is recognized for its potential in vaccine development and antibody production, making it a crucial subject of study in virology and immunology.

Source

G antigen 1 (9-16) is sourced from the hepatitis B virus, which is known for causing liver infections that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The antigenic properties of this peptide are critical for developing serological tests and vaccines against hepatitis B virus.

Classification

G antigen 1 (9-16) belongs to the class of viral antigens, specifically categorized under hepatitis B virus proteins. It is part of the core antigen family, which includes proteins that elicit immune responses in infected individuals.

Synthesis Analysis

Methods

The synthesis of G antigen 1 (9-16) typically involves recombinant DNA technology. This process includes the following steps:

  1. Gene Cloning: The gene encoding the G antigen is cloned into an expression vector.
  2. Transformation: The vector is introduced into a suitable host cell, often Escherichia coli or yeast, for protein expression.
  3. Protein Expression: The host cells are cultured under conditions that promote the expression of the target protein.
  4. Purification: The expressed protein is purified using techniques such as affinity chromatography or ion-exchange chromatography.

Technical Details

The purification process may involve several chromatographic techniques to achieve high purity levels necessary for immunological studies. The use of tags (like histidine tags) during cloning facilitates easier purification through metal affinity chromatography.

Molecular Structure Analysis

Structure

The molecular structure of G antigen 1 (9-16) consists of a specific sequence of amino acids that contribute to its immunogenic properties. The peptide's conformation is critical for its interaction with antibodies.

Data

The amino acid sequence for G antigen 1 (9-16) has been characterized through various studies, revealing its role as an epitope recognized by neutralizing antibodies against hepatitis B virus. Structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine its three-dimensional configuration.

Chemical Reactions Analysis

Reactions

G antigen 1 (9-16) participates in several biochemical reactions, primarily involving interactions with antibodies in serological assays. These reactions can include:

  1. Antigen-Antibody Binding: The peptide binds specifically to antibodies produced in response to hepatitis B virus infection.
  2. Enzymatic Reactions: In some assays, enzymes may be used to label the peptide or facilitate detection through colorimetric changes.

Technical Details

The binding affinity and kinetics between G antigen 1 (9-16) and antibodies can be analyzed using surface plasmon resonance or enzyme-linked immunosorbent assays (ELISA). These methods provide quantitative data on binding interactions.

Mechanism of Action

Process

The mechanism of action for G antigen 1 (9-16) involves its recognition by the immune system, where it serves as an epitope that triggers an immune response. Upon exposure to this peptide:

  1. Immune Activation: Dendritic cells present the peptide to T cells, leading to activation.
  2. Antibody Production: Activated B cells differentiate into plasma cells that produce specific antibodies against the G antigen.

Data

Studies have shown that individuals vaccinated with hepatitis B vaccines containing this peptide develop robust antibody responses, indicating its effectiveness as an immunogen.

Physical and Chemical Properties Analysis

Physical Properties

G antigen 1 (9-16) is typically a soluble peptide under physiological conditions. Its solubility and stability can be affected by factors such as pH and ionic strength.

Chemical Properties

The chemical properties include:

  • Molecular Weight: The molecular weight of G antigen 1 (9-16) is determined by its amino acid composition.
  • pI (Isoelectric Point): This property influences its behavior in electrophoresis and chromatographic techniques.

Relevant data from studies indicate that modifications to the peptide can enhance its stability and immunogenicity, which are critical for vaccine formulation.

Applications

Scientific Uses

G antigen 1 (9-16) has several applications in scientific research and clinical settings:

  1. Vaccine Development: It is used in formulating vaccines against hepatitis B virus.
  2. Diagnostic Tests: The peptide serves as a key component in serological assays to detect antibodies in infected individuals.
  3. Research Tool: It aids in studying immune responses and developing therapeutic strategies against viral infections.
Immunological Role of G Antigen in the Rh Blood Group System

G Antigen as a Composite Epitope in Rh System Architecture

The G antigen (ISBT: 004.006) is a unique component of the Rh blood group system, distinguished by its biochemical dependence on the expression of D or C antigens. Unlike classical Rh antigens, G is not encoded by a separate gene but arises from a shared serine residue at position 103 of the RhD and RhCE proteins. This residue forms a conformational epitope when present on either protein backbone, creating a composite antigen detectable on red blood cells (RBCs) expressing D and/or C antigens [1] [7]. Genetically, G positivity requires:

  • Presence of RHD (encoding D antigen)
  • Presence of RHCE alleles encoding C antigen (e.g., RHCe, RHCE)
  • Absence of rare mutations disrupting serine-103 expression

Table 1: G Antigen Expression Based on Rh Genotypes

Haplotype (Fisher-Race)Wiener NotationG Antigen Expression
DCeR1Positive
DcER2Positive
dCer'Positive
DceR0Positive
dcerNegative
dcEr"Negative

This structural relationship explains why >99.9% of D-positive or C-positive individuals express G antigen. Exceptions occur only in rare variants with mutations at position 103 (e.g., DIIIa and DVII types) or in the infrequent D-C- individuals expressing G via unconventional mechanisms [7] [8]. Biochemically, the G epitope resides on extracellular loops of Rh proteins, where it potentially influences membrane stability and ammonium transport functions associated with the Rh complex [1].

Serological Cross-Reactivity with D and C Antigens

Anti-G antibodies exhibit dual serological reactivity against both D+ and C+ RBCs, creating diagnostic challenges in antibody identification. This occurs because anti-G binds the shared serine-103 epitope present on:

  • RhD proteins (independent of C antigen)
  • RhCE proteins carrying C antigen (independent of D antigen)

In standard antibody panels, anti-G demonstrates agglutination patterns indistinguishable from combined anti-D and anti-C, reacting with all cells expressing D, C, or both antigens. This cross-reactivity necessitates specialized testing to discriminate true anti-G from multiple antibodies [4] [5]. The clinical algorithm for differentiation involves:

  • Adsorption studies: Incubating patient serum with R2R2 (D+C-) cells to adsorb anti-D (leaving anti-C and anti-G)
  • Elution testing: Recovering antibodies from adsorbed cells to identify anti-D
  • Secondary adsorption: Treating adsorbed serum with r'r (D-C+) cells to isolate anti-G from residual anti-C [5]

Table 2: Serological Differentiation of Anti-G vs. Anti-D+C

TestAnti-D + Anti-CAnti-GAnti-G + Anti-D + Anti-C
Reactivity with R2R2 (D+C-)Positive (anti-D)NegativePositive (anti-D/anti-G)
Reactivity with r'r (D-C+)Positive (anti-C)NegativePositive (anti-C/anti-G)
Eluate from R2R2 cellsAnti-DNegativeAnti-D + anti-G
Adsorbed serum reactivityAnti-C remainsNon-reactiveAnti-C remains

Misidentification occurs in ~50% of prenatal cases initially suspected to have anti-D+C, emphasizing the need for reference laboratory confirmation [5] [7].

Mechanisms of Anti-G Antibody Formation and Immune Evasion

Anti-G forms almost exclusively in D-negative, C-negative individuals (genotype rr/dce) following exposure to D+ and/or C+ RBCs through transfusion or pregnancy. Its immunogenicity stems from:

  • Epitope Density: High copy numbers of G epitopes (≥10,000 sites/RBC) when D/C are co-expressed
  • T-Helper Cell Activation: Enhanced by linked recognition of multiple Rh epitopes
  • B-Cell Receptor Cross-Linking: Conformational similarity enables broad BCR engagement [1] [5]

Notably, anti-G demonstrates reduced pathogenicity compared to anti-D in hemolytic disease of the fetus and newborn (HDFN). This attenuated clinical impact arises through:

  • Steric Hindrance: The shared epitope location may limit complement fixation
  • IgG Subclass Bias: Predominant IgG2/IgG4 response (vs. IgG1/IgG3 in anti-D) with lower opsonic potential
  • Fetal Clearance Mechanisms: Placental FcRn preferentially transports non-inflammatory subclasses [5] [7]

Clinical data from 6 HDFN cases show anti-G titers (16-128) caused moderate hemolysis requiring phototherapy but rarely exchange transfusion, whereas anti-D+C cases showed higher severity including fetal demise at titers ≥128 [5]. Paradoxically, anti-G may confer immune evasion advantages to fetal RBCs by:

  • Blocking access to pathogenic anti-D epitopes through competitive binding
  • Inducing epitope spreading suppression via regulatory B-cell activation
  • Facilitating anti-idiotypic network development dampening overall alloimmunity [7]

This explains why D-negative mothers with isolated anti-G still require Rh immunoglobulin (RhIg) prophylaxis: The absence of true anti-D leaves them vulnerable to subsequent anti-D formation against D+ fetuses [4] [5] [7].

Compound Names Mentioned:

  • G antigen
  • RhD protein
  • RhCE protein
  • Anti-G antibody
  • Anti-D antibody
  • Anti-C antibody
  • Rh immunoglobulin (RhIg)

Properties

Product Name

G antigen 1 (9-16)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.